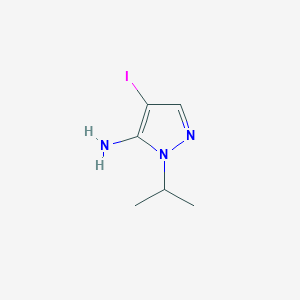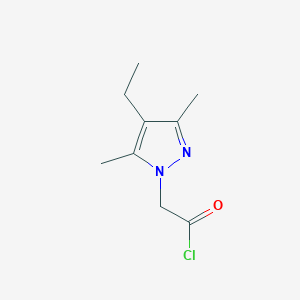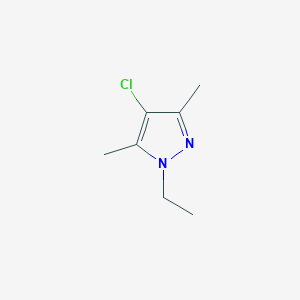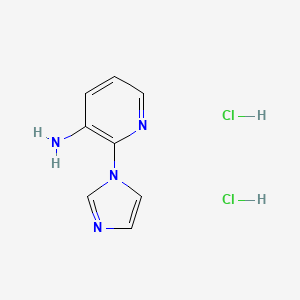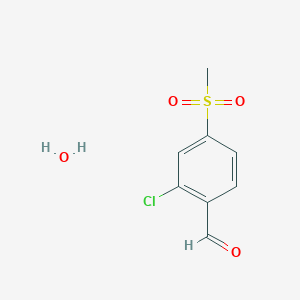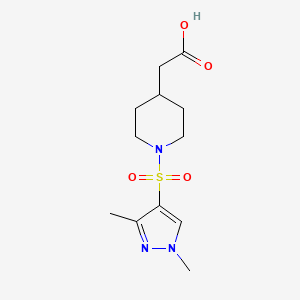
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid
Übersicht
Beschreibung
“2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid” is a heterocyclic compound with the molecular formula C12H19N3O4S and a molecular weight of 301.36 . It has a complexity of 454 and a topological polar surface area of 101 . The compound is characterized by a pyrazole ring attached to a piperidine ring via a sulfonyl group, and an acetic acid group attached to the piperidine ring .
Molecular Structure Analysis
The compound’s structure includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyrazole ring is attached to the piperidine ring via a sulfonyl group, and an acetic acid group is attached to the piperidine ring .
Physical And Chemical Properties Analysis
This compound has a boiling point of 524.5±60.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm3 . It also has a rotatable bond count of 4, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 1 .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid, due to its pyrazole component, may have relevance in the study of chemical inhibitors for Cytochrome P450 (CYP) isoforms. Chemical inhibitors are crucial for deciphering the specific roles of various CYP isoforms in drug metabolism, potentially aiding in predicting drug-drug interactions (DDIs). Selective inhibitors are essential for understanding the metabolism pathways and avoiding adverse DDIs in coadministered drugs. Such research highlights the importance of chemical inhibitors in the pharmacokinetics and pharmacodynamics of drugs, where molecules with pyrazole components could play a significant role (Khojasteh et al., 2011).
Antifungal Applications Against Fusarium oxysporum
The pyrazole moiety found in compounds similar to 2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid demonstrates significant antifungal activity, particularly against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. Research into small molecules with pyrazole components has identified them as effective against this pathogen, underscoring the potential agricultural applications of such compounds in combating plant diseases (Kaddouri et al., 2022).
Role in Medicinal Chemistry and Organic Synthesis
Pyrazole derivatives, including those related to 2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid, are highlighted for their role as pharmacophores in medicinal chemistry. These compounds are key in developing new drugs with various biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Their synthesis and the exploration of their biological activities continue to be an area of intense research, demonstrating the compound's relevance in drug development and organic chemistry (Dar & Shamsuzzaman, 2015).
Environmental Persistence and Toxicity of Perfluoroalkyl Acids
While not directly related to the specific chemical structure of 2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid, research on the environmental persistence and toxicity of perfluoroalkyl acids (PFAs) is crucial for understanding the broader context of chemical safety and environmental health. PFAs, including perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have raised concerns due to their bioaccumulation potential and adverse health effects. This research area underscores the importance of assessing the environmental impact and safety profiles of synthetic chemicals (Lau et al., 2004).
Wirkmechanismus
Target of Action
Similar compounds with pyrazole moieties have been reported to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of similar compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby inhibiting their growth and proliferation.
Pharmacokinetics
The compound’s molecular weight (30136) and other properties such as its hydrogen bond acceptor count (6), hydrogen bond donor count (1), and rotatable bond count (4) may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . This suggests that the compound may exert its effects by inhibiting the growth and proliferation of the parasites causing these diseases.
Eigenschaften
IUPAC Name |
2-[1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-11(8-14(2)13-9)20(18,19)15-5-3-10(4-6-15)7-12(16)17/h8,10H,3-7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNBNSAAZAOGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



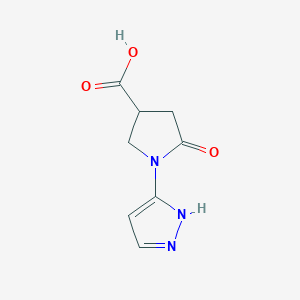
![3-(7-(Difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087105.png)
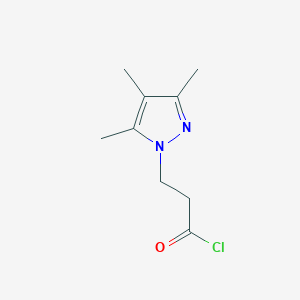
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)
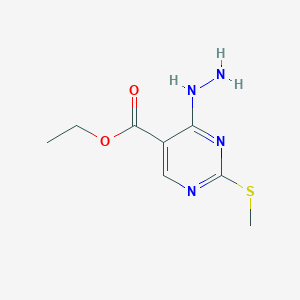

![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)

